Cas no 339278-56-7 (1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea)

1-(4-Chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea is a synthetic urea derivative characterized by its distinct chlorinated aromatic structure. The compound features a 4-chlorophenyl group and a 3,4-dichlorophenyl ethenyl moiety, contributing to its potential as an intermediate in agrochemical or pharmaceutical applications. Its rigid, conjugated framework may enhance stability and binding affinity in target interactions. The presence of multiple chlorine substituents suggests utility in modifying electronic properties or improving lipophilicity for enhanced bioavailability. This compound is of interest in research settings for exploring structure-activity relationships in urea-based molecules. Proper handling is advised due to its halogenated nature, requiring standard safety protocols for aromatic chlorinated compounds.
1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea structure
339278-56-7 structure
Product Name:1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea
CAS No:339278-56-7
MF:C15H11Cl3N2O
MW:341.61964058876
CID:5214440
Update Time:2025-06-21

1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea Chemical and Physical Properties

Names and Identifiers

    • N-(4-CHLOROPHENYL)-N'-(3,4-DICHLOROSTYRYL)UREA
    • 1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea
    • Inchi: 1S/C15H11Cl3N2O/c16-11-2-4-12(5-3-11)20-15(21)19-8-7-10-1-6-13(17)14(18)9-10/h1-9H,(H2,19,20,21)/b8-7+
    • InChI Key: PKIXWCPYCURPTH-BQYQJAHWSA-N
    • SMILES: ClC1=C(C=CC(/C=C/NC(NC2C=CC(=CC=2)Cl)=O)=C1)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 370
  • XLogP3: 4.8
  • Topological Polar Surface Area: 41.1

1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea Pricemore >>

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Additional information on 1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea

1-(4-Chlorophenyl)-3-[(E)-2-(3,4-Dichlorophenyl)ethenyl]urea: A Comprehensive Overview

1-(4-Chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea (CAS No. 339278-56-7) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This urea derivative, characterized by its distinctive 4-chlorophenyl and (E)-2-(3,4-dichlorophenyl)ethenyl substituents, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.

The molecular structure of 1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea is composed of a urea core with two aromatic rings. The presence of the 4-chlorophenyl and (E)-2-(3,4-dichlorophenyl)ethenyl groups imparts specific chemical and physical properties to the molecule. These properties are crucial for understanding its behavior in biological systems and its potential as a therapeutic agent.

Recent studies have explored the pharmacological properties of 1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea. One notable area of research is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been shown to exhibit potent inhibitory effects on certain kinases, which are key targets in the treatment of cancer and inflammatory diseases.

In addition to its enzymatic inhibition properties, 1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea has also been investigated for its potential as an anti-inflammatory agent. In vitro studies have demonstrated that it can effectively reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the development of new anti-inflammatory drugs.

The bioavailability and pharmacokinetics of 1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea have also been studied extensively. Research has shown that it has favorable oral bioavailability and a reasonable half-life, which are important factors for its potential use in oral formulations. These properties enhance its suitability for chronic disease management.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea. Preliminary results from phase I trials have indicated that it is well-tolerated by patients with minimal side effects. Further clinical trials are planned to assess its therapeutic potential in larger patient populations.

The synthesis of 1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea involves several steps, including the preparation of the key intermediates and their subsequent coupling to form the final product. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for its production, making it more accessible for large-scale pharmaceutical development.

In conclusion, 1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea (CAS No. 339278-56-7) is a compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a promising candidate for the development of new therapeutic agents. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and contribute to advancements in drug discovery.

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